molecular formula C23H21F3N6O2 B12384742 AR antagonist 5

AR antagonist 5

Cat. No.: B12384742
M. Wt: 470.4 g/mol
InChI Key: OUFWUTDTAQRRHQ-IRZJEQJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR antagonist 5 is a compound that targets the androgen receptor, a critical player in the development and progression of prostate cancer. Androgen receptors are ligand-activated transcription factors that regulate the expression of genes involved in male sexual differentiation and development. This compound is designed to inhibit the activity of androgen receptors, thereby reducing the growth and proliferation of prostate cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AR antagonist 5 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor the purity and potency of the compound .

Chemical Reactions Analysis

Types of Reactions

AR antagonist 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

AR antagonist 5 has a wide range of scientific research applications, including:

Mechanism of Action

AR antagonist 5 exerts its effects by binding to the ligand-binding domain of the androgen receptor, preventing the receptor from interacting with its natural ligands, such as testosterone and dihydrotestosterone. This inhibition disrupts the conformational changes required for the receptor’s activation and subsequent nuclear translocation. As a result, the expression of androgen-responsive genes is reduced, leading to decreased growth and proliferation of prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to AR antagonist 5 include:

Uniqueness

This compound is unique in its ability to overcome resistance mechanisms that limit the efficacy of other androgen receptor antagonists. It has shown potency against various clinically relevant androgen receptor mutants and has demonstrated efficacy in preclinical models of prostate cancer resistant to other treatments .

Properties

Molecular Formula

C23H21F3N6O2

Molecular Weight

470.4 g/mol

IUPAC Name

(2S)-3-[6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl]-N-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C23H21F3N6O2/c1-22(34,21(33)30-15-6-19(23(24,25)26)20(9-28)29-10-15)13-31-11-17-7-18(12-31)32(17)16-4-2-14(8-27)3-5-16/h2-6,10,17-18,34H,7,11-13H2,1H3,(H,30,33)/t17?,18?,22-/m0/s1

InChI Key

OUFWUTDTAQRRHQ-IRZJEQJZSA-N

Isomeric SMILES

C[C@](CN1CC2CC(C1)N2C3=CC=C(C=C3)C#N)(C(=O)NC4=CC(=C(N=C4)C#N)C(F)(F)F)O

Canonical SMILES

CC(CN1CC2CC(C1)N2C3=CC=C(C=C3)C#N)(C(=O)NC4=CC(=C(N=C4)C#N)C(F)(F)F)O

Origin of Product

United States

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